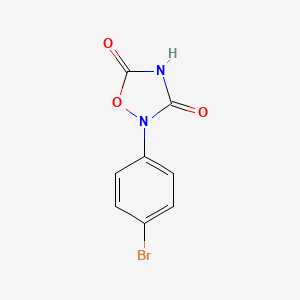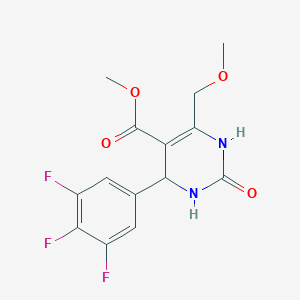
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a trifluorophenyl group and a tetrahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a trifluorophenyl ketone with a urea derivative under acidic conditions to form the tetrahydropyrimidine ring. This is followed by esterification to introduce the methoxymethyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an amine group, resulting in a new derivative with potentially different properties.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group is known to enhance binding affinity to certain proteins, potentially leading to inhibition or activation of biological pathways. The tetrahydropyrimidine ring can also interact with nucleic acids, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-(methoxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
Ethyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester group, which can affect its solubility and reactivity.
Methyl 6-(methoxymethyl)-2-oxo-4-(2,4,6-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different positioning of the fluorine atoms on the phenyl ring, leading to variations in electronic properties and reactivity.
Uniqueness
The presence of the 3,4,5-trifluorophenyl group in Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to other similar compounds. This specific arrangement of fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
Eigenschaften
CAS-Nummer |
252002-09-8 |
|---|---|
Molekularformel |
C14H13F3N2O4 |
Molekulargewicht |
330.26 g/mol |
IUPAC-Name |
methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13F3N2O4/c1-22-5-9-10(13(20)23-2)12(19-14(21)18-9)6-3-7(15)11(17)8(16)4-6/h3-4,12H,5H2,1-2H3,(H2,18,19,21) |
InChI-Schlüssel |
MSDPSKYEIOWDTE-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)F)F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


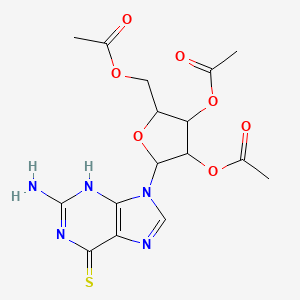
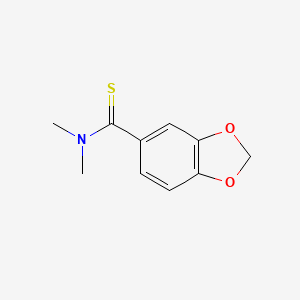

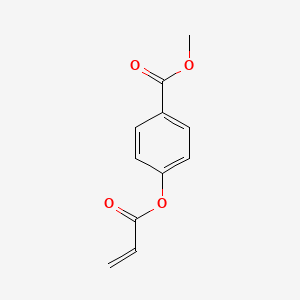
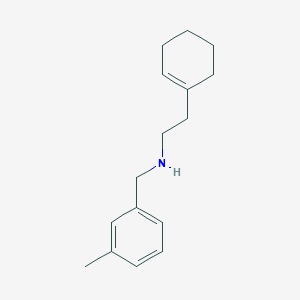
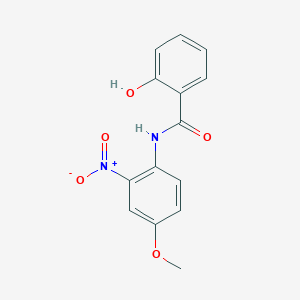
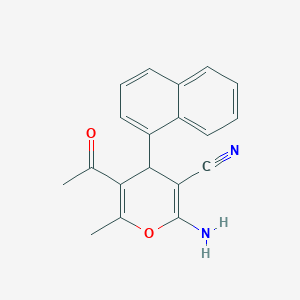

![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)

